5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline: is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a triazole ring fused with a quinoline ring, with a methyl group at the 5-position and a phenyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-A]quinoline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of microwave-mediated, catalyst-free synthesis has also been explored to achieve efficient production with high yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce triazoloquinoline derivatives with altered functional groups.
Scientific Research Applications
Chemistry:
It serves as a building block for the development of new compounds with enhanced biological activities .
Biology:
The compound has shown promise in biological studies, particularly in its interactions with enzymes and receptors. It has been investigated for its potential as an antimicrobial and antiviral agent .
Medicine:
In medicinal research, 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline derivatives have been explored for their anticancer properties. These compounds have demonstrated the ability to intercalate DNA and inhibit the growth of cancer cells .
Industry:
The compound is also used in the development of new materials with specific properties, such as fluorescence and photostability, making it valuable in the field of material science .
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate DNA, disrupting the replication process and leading to cell death . It also modulates the activity of specific enzymes, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-A]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-A]quinoline: Shares a similar structure but with different substituents, leading to variations in biological activity.
Uniqueness:
5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the methyl and phenyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
127621-35-6 |
---|---|
Molecular Formula |
C17H13N3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C17H13N3/c1-12-11-16-18-19-17(13-7-3-2-4-8-13)20(16)15-10-6-5-9-14(12)15/h2-11H,1H3 |
InChI Key |
JDLIHCYBHLTNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.